

4-Chlorothiophene-2-boronic acid safety data sheet (SDS)

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Compound of Interest

Compound Name: 4-Chlorothiophene-2-boronic acid

CAS No.: 1133931-02-8

Cat. No.: B1608654

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Technical Whitepaper: Operational Safety and Application of **4-Chlorothiophene-2-boronic Acid**

Executive Summary

4-Chlorothiophene-2-boronic acid is a specialized organoboron building block used primarily in the synthesis of complex heteroaryl scaffolds via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).[1] As a bioisostere for substituted phenyl rings, the chlorothiophene moiety is critical in medicinal chemistry for modulating lipophilicity and metabolic stability in drug candidates.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a functional roadmap for researchers. It integrates strict safety protocols with field-proven experimental strategies to mitigate the inherent instability of heterocyclic boronic acids.

Part 1: Chemical Identity & Physicochemical Profile

Unlike its more common isomer (5-chlorothiophene-2-boronic acid), the 4-chloro isomer offers a unique substitution pattern that preserves the 5-position for further functionalization (e.g.,

electrophilic aromatic substitution).

| Property | Specification |
|-------------------|--|
| Chemical Name | 4-Chlorothiophene-2-boronic acid |
| CAS Number | 1133931-02-8 |
| Molecular Formula | C ₄ H ₄ BClO ₂ S |
| Molecular Weight | 162.40 g/mol |
| Appearance | Off-white to tan solid |
| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water |
| Melting Point | 128–132 °C (Decomposes) |
| SMILES | <chem>OB(O)c1cc(Cl)cs1</chem> |

Critical Purity Note: Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). Commercial samples often contain varying ratios of free acid and boroxine.

- Implication: Stoichiometric calculations based solely on the free acid MW (162.40) may lead to under-loading of the reagent.
- Correction: It is standard practice to use a 1.2–1.5 molar equivalent excess in coupling reactions to account for this dehydration and potential protodeboronation.

Part 2: Hazard Identification & Risk Assessment (GHS)

While not classified as highly toxic, this compound presents specific irritation hazards driven by the Lewis acidity of the boron center and the reactivity of the chlorothiophene moiety.

GHS Classification[4][5][6]

- Skin Corrosion/Irritation: Category 2 (H315)

- Serious Eye Damage/Eye Irritation: Category 2A (H319)
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[2][3]

Mechanistic Toxicology & Safety Logic

- Lewis Acidity: The empty p-orbital on the boron atom makes this compound a Lewis acid. Upon contact with mucous membranes, it can bind to diols (e.g., carbohydrates in cell membranes), causing irritation and inflammation.
- Dust Hazard: As a fine solid, the dust is easily aerosolized. Inhalation allows the compound to react with moisture in the respiratory tract, generating localized acidity.

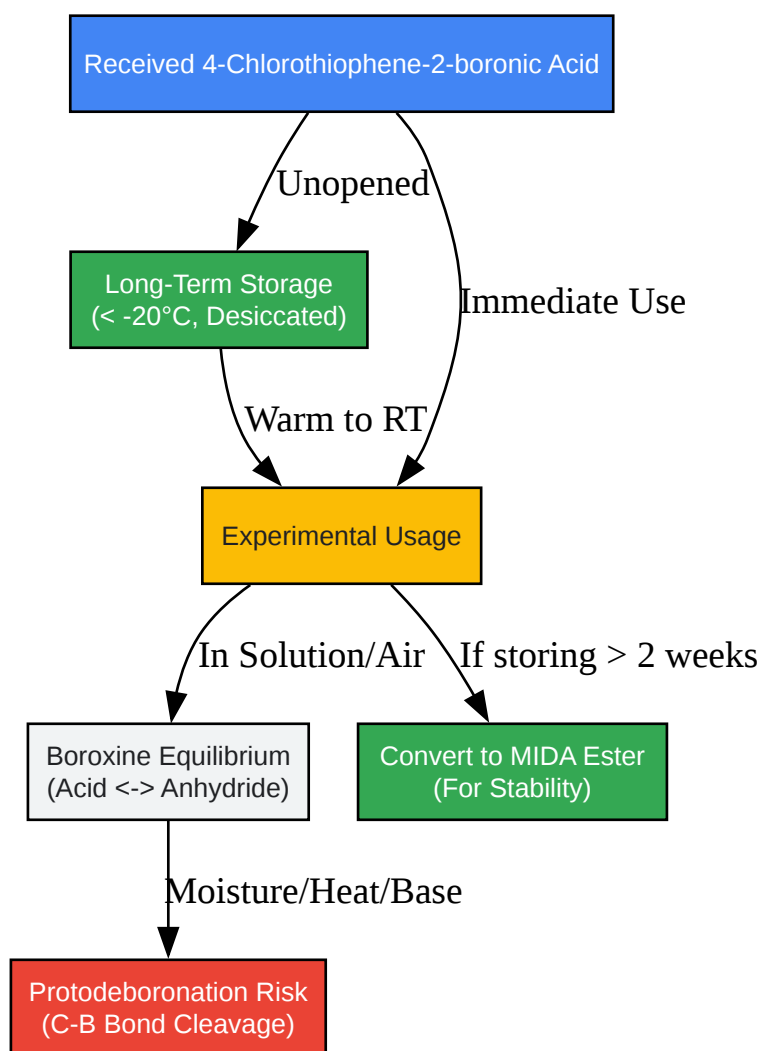
Self-Validating Safety Protocol:

- Engineering Control: Always handle inside a certified chemical fume hood.
- PPE: Nitrile gloves (minimum 0.11 mm thickness) provide adequate protection for incidental contact. Safety glasses with side shields are mandatory.
- Decontamination: In case of skin contact, wash with soap and water immediately. Do not use organic solvents (ethanol/acetone) on skin, as they may increase permeation of the boronic acid.

Part 3: Stability & Handling (The "Boroxine Cycle")

A major cause of experimental failure with thiophene boronic acids is protodeboronation—the cleavage of the C-B bond by water or acid, yielding 3-chlorothiophene and boric acid. This is accelerated by the electron-rich nature of the thiophene ring.

Storage & Handling Decision Tree



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Figure 1: Stability logic flow. Thiophene boronic acids are prone to hydrolytic cleavage (protodeboronation). Conversion to MIDA esters is recommended for long-term library storage.

Handling Best Practices:

- Cold Chain: Store at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation, which accelerates protodeboronation.
- Inert Atmosphere: While air-stable for short periods, flushing opened vials with Nitrogen or Argon extends shelf life.

- Solvent Choice: Avoid protic solvents (methanol/ethanol) during storage. For reactions, degas solvents thoroughly to prevent oxidative homocoupling.

Part 4: Synthetic Utility & Experimental Protocols

The primary application is the Suzuki-Miyaura Cross-Coupling. The 4-chloro substituent on the thiophene ring is generally stable under standard Suzuki conditions, allowing the boronic acid to couple at the C2 position.

Standard Protocol: Suzuki Coupling with Aryl Halides

Reaction: **4-Chlorothiophene-2-boronic acid** + Aryl Bromide → 4-Chloro-2-arylthiophene

Reagents:

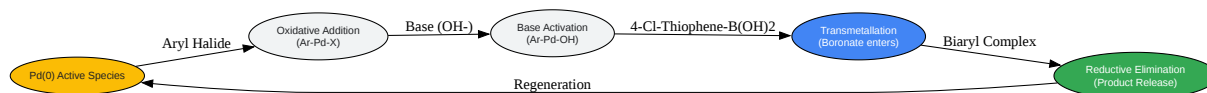
- Boronic Acid: 1.2 – 1.5 equiv (to account for boroxine/deboronation).
- Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄.
- Base: Na₂CO₃ or K₃PO₄ (2.0 – 3.0 equiv).
- Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Methodology:

- Charge: Add Aryl Bromide (1.0 mmol), **4-Chlorothiophene-2-boronic acid** (1.3 mmol), and Pd catalyst (0.03 mmol) to a reaction vial equipped with a stir bar.
- Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.
- Solvent: Add degassed 1,4-Dioxane (4 mL) and degassed 2M aqueous Na₂CO₃ (1 mL) via syringe.
- Heat: Heat to 80–90°C for 4–12 hours. Monitor by TLC/LC-MS.
 - Note: Thiophene boronic acids can protodeboronate if heating is too prolonged. If conversion stalls, add fresh catalyst and boronic acid rather than extending time indefinitely.

- Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO_4 .
- Purification: Silica gel chromatography.

Mechanistic Pathway



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Figure 2: The Suzuki-Miyaura Catalytic Cycle. The base activation step is critical for thiophene boronic acids to facilitate transmetalation.

Part 5: Emergency Response & Waste Disposal

Fire Fighting:

- Use dry chemical, CO_2 , or water spray.
- Hazard: Combustion produces Boron oxides, Sulfur oxides (SO_x), and Hydrogen Chloride (HCl) gas. Full SCBA gear is required.

Spill Cleanup:

- Sweep up solids carefully to avoid dust generation.
- Place in a sealed container labeled "Halogenated Organic Waste."
- Clean surface with a damp paper towel (water + soap) to hydrolyze any residues.

Disposal:

- Do not dispose of in general trash or down the drain.

- Classify as Halogenated Organic Waste due to the Chlorine and Thiophene content.

References

- PubChem. (n.d.).[\[2\]\[3\] 4-Chlorothiophene-2-boronic acid \(CAS 1133931-02-8\).](#)[\[4\]\[5\]\[1\]\[6\]\[7\]](#) National Library of Medicine. Retrieved January 30, 2026, from [\[Link\]](#)
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. [\[Link\]](#)
- Knapp, D. M., et al. (2010). N-Methyliminodiacetic Acid (MIDA) Boronates: Durable Donors for Suzuki-Miyaura Cross-Couplings. *Journal of the American Chemical Society*, 132(34), 12048–12059. [\[Link\]](#)
- Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [\[Link\]](#)

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Sources

- [1. 324024-80-8|\(3-Chlorothiophen-2-yl\)boronic acid|BLD Pharm \[bldpharm.com\]](#)
- [2. 4-Chlorothiophene-2-carboxylic acid | C5H3ClO2S | CID 12290695 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. 3-Chlorothiophene-2-boronic acid | C4H4BClO2S | CID 19350933 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. 4-CHLOROTHIOPHENE-2-BORONIC ACID \[1133931-02-8\] | Chemsigma \[chemsigma.com\]](#)
- [5. usbio.net \[usbio.net\]](#)
- [6. alfa-chemistry.com \[alfa-chemistry.com\]](#)
- [7. 4-CHLOROTHIOPHENE-2-BORONIC ACID;1133931-02-8 \[abichem.com\]](#)

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